molecular formula C13H11BrO2 B1530415 Methyl 4-bromo-1-methyl-2-naphthoate CAS No. 1354035-48-5

Methyl 4-bromo-1-methyl-2-naphthoate

Cat. No.: B1530415
CAS No.: 1354035-48-5
M. Wt: 279.13 g/mol
InChI Key: HPSGYXGKKXPZNY-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-methyl-2-naphthoate is an organic compound with the molecular formula C₁₂H₉BrO₂. It is a brominated derivative of naphthoic acid, where a bromine atom is attached to the fourth carbon of the naphthalene ring, and a methyl group is attached to the first carbon. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Bromination of Methyl Naphthoate: The compound can be synthesized by the bromination of methyl naphthoate using bromine in the presence of a catalyst such as iron(III) bromide (FeBr₃).

  • Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of methyl naphthoate with methyl chloride (CH₃Cl) in the presence of aluminum chloride (AlCl₃).

Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale bromination reactions, where precise control of reaction conditions such as temperature, pressure, and catalyst concentration is maintained to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine site, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.

  • Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Methyl 4-bromo-1-methyl-2-naphthoic acid.

  • Reduction: Methyl 4-bromo-1-methyl-2-naphthalene.

  • Substitution: Methyl 4-hydroxy-1-methyl-2-naphthoate or Methyl 4-aminomethyl-1-methyl-2-naphthoate.

Scientific Research Applications

Methyl 4-bromo-1-methyl-2-naphthoate is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Medicine: It is investigated for its potential medicinal properties, including its use as an intermediate in the synthesis of pharmaceuticals.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 4-bromo-1-methyl-2-naphthoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Methyl 4-bromo-1-naphthoate: Similar structure but lacks the methyl group at the second carbon.

  • Methyl 4-bromo-2-naphthoate: Bromine and methyl groups are in different positions compared to the compound .

  • Methyl 4-bromo-1-hydroxy-2-naphthoate: Contains a hydroxyl group instead of a methyl group at the first carbon.

Uniqueness: Methyl 4-bromo-1-methyl-2-naphthoate is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both bromine and methyl groups on the naphthalene ring makes it a versatile intermediate in organic synthesis.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 4-bromo-1-methylnaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c1-8-9-5-3-4-6-10(9)12(14)7-11(8)13(15)16-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSGYXGKKXPZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C2=CC=CC=C12)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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